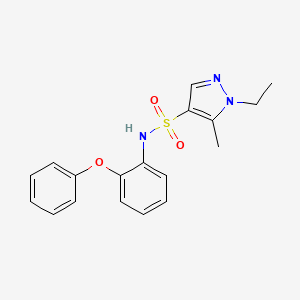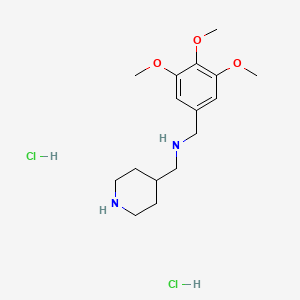
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-isopropoxyacetamide
説明
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-isopropoxyacetamide, also known as AITC, is a compound that has gained attention in the scientific community due to its potential applications in research. AITC has a unique chemical structure that allows it to interact with biological systems in a specific way.
科学的研究の応用
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-isopropoxyacetamide has shown potential applications in various fields of research such as neuroscience, cancer biology, and immunology. In neuroscience, this compound has been used as a tool to study the role of TRPA1 channels in pain and inflammation. In cancer biology, this compound has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. In immunology, this compound has been used to study the activation of immune cells and the production of cytokines.
作用機序
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-isopropoxyacetamide interacts with biological systems through the activation of TRPA1 channels. TRPA1 channels are ion channels that are expressed in various tissues and play a role in pain and inflammation. This compound binds to the cysteine residues in the TRPA1 channel, leading to the opening of the channel and the influx of calcium ions. This influx of calcium ions leads to the activation of downstream signaling pathways and the production of various cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as the inhibition of cell proliferation, induction of apoptosis, and the activation of immune cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines.
実験室実験の利点と制限
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-isopropoxyacetamide has several advantages as a research tool, including its specificity for TRPA1 channels, its ability to activate downstream signaling pathways, and its potential application in various fields of research. However, this compound has limitations such as its instability in solution, its potential toxicity, and the need for specialized equipment for its synthesis and use.
将来の方向性
For research on N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-isopropoxyacetamide include the development of more stable analogs, the investigation of its potential therapeutic applications, and the study of its interactions with other ion channels and receptors. This compound may also have potential applications in drug discovery and the development of new treatments for various diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
In conclusion, this compound is a compound with unique chemical properties that has gained attention in the scientific community due to its potential applications in research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a research tool and therapeutic agent.
特性
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-propan-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-7(2)5-10-13-14-11(17-10)12-9(15)6-16-8(3)4/h7-8H,5-6H2,1-4H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFJHGXWXVDFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)COC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-(aminocarbonyl)-2-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4753218.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4753222.png)

![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4753234.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4753238.png)
![2-cyano-3-[4-(dipropylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4753242.png)
![N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4753248.png)
![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4753260.png)
![N-ethyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4753278.png)
![6-ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4753284.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4753285.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4753298.png)

![3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid](/img/structure/B4753303.png)